molecular formula C16H28N2O4S2 B2458544 tert-butyl 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}disulfanyl)azetidine-1-carboxylate CAS No. 2245189-16-4

tert-butyl 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}disulfanyl)azetidine-1-carboxylate

Cat. No.: B2458544
CAS No.: 2245189-16-4
M. Wt: 376.53
InChI Key: KGDYFZQKTFRNOY-UHFFFAOYSA-N
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Description

tert-butyl 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}disulfanyl)azetidine-1-carboxylate, also known by its CAS number 2245189-16-4, is a chemical compound with the molecular formula C16H28N2O4S2 and a molecular weight of 376.53

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}disulfanyl)azetidine-1-carboxylate involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to specific reaction conditions to yield the final product. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}disulfanyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other derivatives .

Scientific Research Applications

tert-butyl 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}disulfanyl)azetidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and materials science.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}disulfanyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, it may interact with enzymes, receptors, or other proteins to modulate their activity and produce a desired effect .

Comparison with Similar Compounds

Similar Compounds

    Schembl21640264: A structurally similar compound with slight variations in its molecular structure.

    Schembl21640266: Another related compound with different functional groups or substituents.

Uniqueness

tert-butyl 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}disulfanyl)azetidine-1-carboxylate is unique due to its specific molecular structure, which confers distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

tert-butyl 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]disulfanyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4S2/c1-15(2,3)21-13(19)17-7-11(8-17)23-24-12-9-18(10-12)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDYFZQKTFRNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)SSC2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245189-16-4
Record name tert-butyl 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}disulfanyl)azetidine-1-carboxylate
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